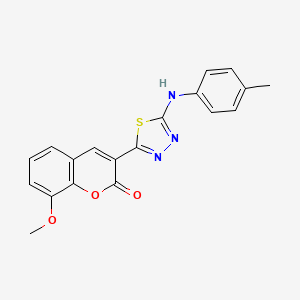
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the coumarin ring . The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an aromatic aldehyde . The final step involves the methoxylation of the coumarin ring to obtain the desired compound .
化学反应分析
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
科学研究应用
作用机制
The mechanism of action of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
相似化合物的比较
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can be compared with other coumarin derivatives and thiadiazole-containing compounds. Similar compounds include:
7-Methoxy-8-(3-methylbut-2-enoyl)chromen-2-one: Another coumarin derivative with different substituents on the chromen-2-one ring.
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: A coumarin derivative with multiple methoxy groups and methyl substituents.
Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with coumarin derivatives.
The uniqueness of this compound lies in its specific combination of the coumarin and thiadiazole moieties, which imparts distinct chemical and biological properties .
生物活性
The compound 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a derivative of chromenone and thiadiazole, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H16N4O4S
- Molecular Weight : 428.5 g/mol
This structure features a chromenone core substituted with a thiadiazole moiety, which is known for its pharmacological significance.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The presence of the p-tolylamino group enhances the biological activity of the thiadiazole derivatives.
Key Findings
- Antibacterial Activity :
- Compounds similar to this compound have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions on the phenyl ring have demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented, with mechanisms involving inhibition of DNA synthesis and interaction with key cellular targets.
Research Insights
- Cytotoxicity Studies :
- Mechanism of Action :
Case Study 1: Antitumor Activity
A study conducted on a series of 1,3,4-thiadiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant growth inhibition in human breast cancer cell lines (MCF-7) with IC50 values around 0.28 µg/mL .
Case Study 2: Synergistic Effects
Combining this compound with other biologically active agents has shown synergistic effects that enhance overall cytotoxicity while reducing individual toxicity levels. This approach may lead to the development of more effective treatment regimens for resistant cancer types .
属性
IUPAC Name |
8-methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-6-8-13(9-7-11)20-19-22-21-17(26-19)14-10-12-4-3-5-15(24-2)16(12)25-18(14)23/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVOTNNFJSIWAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














